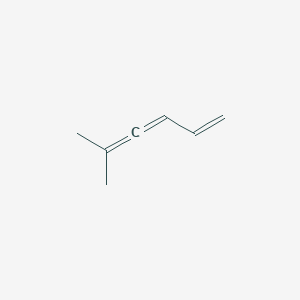![molecular formula C13H16O5 B14651662 {2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol CAS No. 51040-33-6](/img/structure/B14651662.png)
{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol is a chemical compound characterized by the presence of two oxirane (epoxy) groups attached to a phenyl ring, with a methanol group also bonded to the phenyl ring. This compound is of interest due to its unique structure, which imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol typically involves the reaction of 2,4-dihydroxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of epoxy resins and coatings, which are valued for their durability and chemical resistance.
Mechanism of Action
The mechanism of action of {2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can react with nucleophiles such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity is exploited in applications such as enzyme inhibition and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Similar in structure but lacks the methanol group.
Epichlorohydrin: Contains a single epoxy group and is used as a precursor in the synthesis of {2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol.
Glycidol: A simpler epoxide with a single epoxy group and a hydroxyl group.
Uniqueness
This compound is unique due to the presence of two epoxy groups and a methanol group on the same phenyl ring. This unique structure imparts specific reactivity and properties, making it valuable in applications where multiple reactive sites are advantageous.
Properties
CAS No. |
51040-33-6 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[2,4-bis(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H16O5/c14-4-9-1-2-10(15-5-11-6-16-11)3-13(9)18-8-12-7-17-12/h1-3,11-12,14H,4-8H2 |
InChI Key |
NMQFETRNJAZXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)CO)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
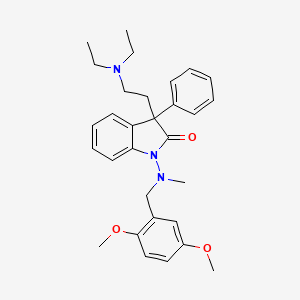
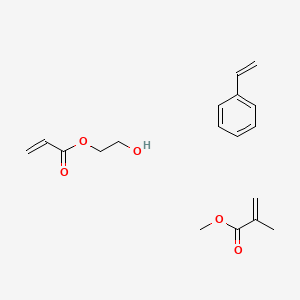
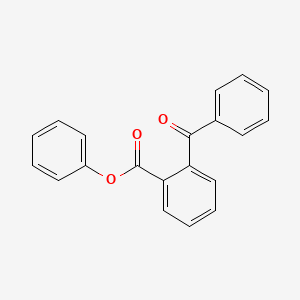

![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

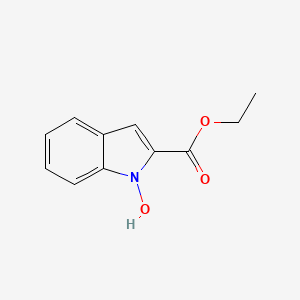
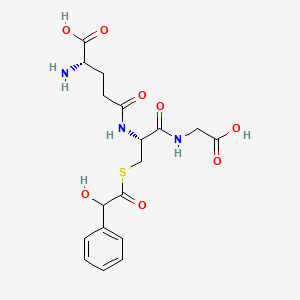
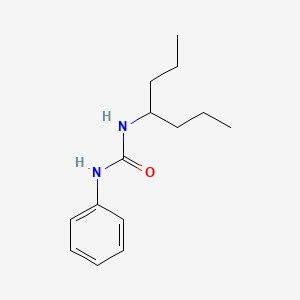
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)
